![molecular formula C14H14N4O3 B7569681 1-[3-(Aminomethyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7569681.png)
1-[3-(Aminomethyl)phenyl]-3-(4-nitrophenyl)urea
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Overview
Description
1-[3-(Aminomethyl)phenyl]-3-(4-nitrophenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as "AMPU" and has a molecular formula of C13H12N4O3.
Mechanism of Action
The mechanism of action of AMPU involves the inhibition of the enzyme, thymidylate synthase, which is essential for DNA synthesis. By inhibiting this enzyme, AMPU prevents the proliferation of cancer cells, thereby exhibiting anti-cancer activity. Additionally, AMPU has also been found to exhibit anti-inflammatory and anti-tumor properties, which further enhances its potential as a therapeutic agent.
Biochemical and Physiological Effects:
AMPU has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which leads to their death. Additionally, AMPU has also been found to modulate the immune system by enhancing the activity of natural killer cells and macrophages.
Advantages and Limitations for Lab Experiments
One of the major advantages of using AMPU in lab experiments is its potent anti-cancer activity. Additionally, the synthesis method of AMPU is well-established, which makes it easy to obtain pure and high yields of the compound. However, one of the limitations of using AMPU is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the research on AMPU. One of the most promising directions is the development of AMPU-based therapeutics for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of AMPU and to identify potential targets for its therapeutic activity. Moreover, the potential applications of AMPU in other fields of scientific research, such as immunology and microbiology, should also be explored.
Conclusion:
In conclusion, 1-[3-(Aminomethyl)phenyl]-3-(4-nitrophenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of AMPU is well-established, and it exhibits potent anti-cancer activity, anti-inflammatory and anti-tumor properties. AMPU has several advantages and limitations for lab experiments, and there are several future directions for its research.
Synthesis Methods
The synthesis of AMPU involves the reaction of 4-nitrophenyl isocyanate with 3-aminomethylphenylamine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final product, AMPU. This synthesis method has been extensively studied and optimized to obtain high yields of pure AMPU.
Scientific Research Applications
AMPU has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of AMPU is in the field of cancer research. Studies have shown that AMPU exhibits potent anti-cancer activity against various cancer cell lines. It has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
properties
IUPAC Name |
1-[3-(aminomethyl)phenyl]-3-(4-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c15-9-10-2-1-3-12(8-10)17-14(19)16-11-4-6-13(7-5-11)18(20)21/h1-8H,9,15H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIAAUIUXCSPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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